5-(2-Hydroxyethylamino)-2-methoxylaniline sulfat

Übersicht

Beschreibung

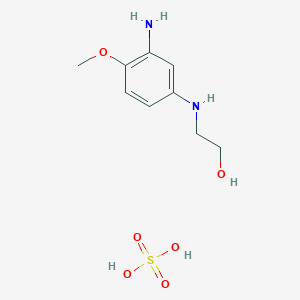

2-Amino-4-hydroxyethylaminoanisole sulfate, also known as 2-Amino-4-hydroxyethylaminoanisole sulfate, is a useful research compound. Its molecular formula is C9H16N2O6S and its molecular weight is 280.30 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-hydroxyethylaminoanisole sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Amino-4-hydroxyethylaminoanisole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxyethylaminoanisole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Haarfarbstoff-Inhaltsstoff

Diese Verbindung wird häufig als Bestandteil von oxidativen Haarfarbstoffen verwendet . Es wirkt als „Koppler“ und reagiert mit „Vorstufen“. In einer typischen Formulierung wird eine Vorstufe, wie z. B. p-Phenylendiamin, über ein Oxidationsmittel, wie z. B. Wasserstoffperoxid, aktiviert .

Kosmetische Sicherheit

Die Sicherheit von 2-Amino-4-Hydroxyethylaminoanisol und 2-Amino-4-Hydroxyethylaminoanisol Sulfat wurde von der Expertengruppe für kosmetische Inhaltsstoffe (CIR) bewertet . Die CIR-Expertengruppe bewertete die wissenschaftlichen Daten und kam zu dem Schluss, dass diese Inhaltsstoffe für die Verwendung als Haarfarbstoff-Inhaltsstoffe sicher sind .

Wissenschaftliche Forschung

Die Anwendungen von 5-((2-Hydroxyethyl)amino)-2-methoxylanilin sulfat erstrecken sich auf zahlreiche wissenschaftliche Forschungsbemühungen . Als Reagenz spielt es eine wichtige Rolle bei der Synthese verschiedener Verbindungen .

Katalysator in der Synthese

Darüber hinaus dient es als Katalysator bei der Synthese von heterocyclischen Verbindungen und trägt zur Bildung dieser wichtigen chemischen Strukturen bei .

Stabilitätsstudien

Laut dem Wissenschaftlichen Ausschuss für Verbrauchersicherheit war 2-Amino-4-hydroxyethylaminoanisol sulfat bei Lagerung in einer dunklen und trockenen Atmosphäre 10 Jahre lang stabil

Biochemische Analyse

Biochemical Properties

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate plays a crucial role in biochemical reactions, particularly in the context of hair dye formulations. It interacts with various enzymes and proteins involved in oxidative reactions. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This interaction involves enzymes such as peroxidases, which facilitate the oxidation process .

Cellular Effects

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate on cells are primarily observed in keratinocytes, the predominant cell type in the epidermis. The compound influences cell function by altering cell signaling pathways and gene expression related to pigmentation. It has been shown to affect the expression of genes involved in melanin synthesis, thereby impacting cellular metabolism and the overall pigmentation process .

Molecular Mechanism

At the molecular level, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, leading to its oxidation and subsequent formation of colored intermediates. These intermediates can bind to keratin in the hair shaft, resulting in a permanent color change. Additionally, the compound may inhibit or activate specific enzymes involved in melanin synthesis, further influencing pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of pigmentation and gene expression .

Dosage Effects in Animal Models

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate vary with different dosages in animal models. At low doses, the compound effectively induces pigmentation without significant adverse effects. At higher doses, toxic effects such as skin irritation and allergic reactions have been observed. These threshold effects highlight the importance of dosage regulation in cosmetic formulations .

Metabolic Pathways

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is involved in metabolic pathways related to oxidative reactions. The compound interacts with enzymes such as peroxidases and catalases, which facilitate its oxidation and subsequent formation of colored intermediates. These intermediates can further participate in metabolic flux, affecting the levels of various metabolites involved in pigmentation .

Transport and Distribution

Within cells and tissues, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in the hair shaft, where it exerts its coloring effects. Additionally, its distribution within the epidermis can influence the overall pigmentation process .

Subcellular Localization

The subcellular localization of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is primarily within the keratinocytes of the epidermis. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in pigmentation processes .

Biologische Aktivität

2-Amino-4-hydroxyethylaminoanisole sulfate (AHEAA sulfate) is primarily utilized as a coupling agent in oxidative hair dyes. Its biological activity has been the subject of various studies, focusing on its mutagenic potential, genotoxicity, and effects on human health. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of AHEAA sulfate.

- Chemical Name : 2-Amino-4-hydroxyethylaminoanisole sulfate

- Molecular Formula : C₉H₁₃N₃O₃S

- Usage : Commonly used as a hair dye coupler.

Mutagenicity and Genotoxicity Studies

Research has demonstrated that AHEAA sulfate exhibits mutagenic properties under certain conditions:

- Mouse Lymphoma Assay : In a study assessing mutagenic activity using mouse lymphoma L5178Y TK+/- cells, AHEAA sulfate was found to be mutagenic. The experiment involved varying concentrations (0.5-500 μg/ml) with and without S9 metabolic activation. The highest mutation factor observed was 2.32 at 500 μg/ml with S9 activation, indicating significant mutagenic potential at elevated concentrations .

- Micronucleus Study : A micronucleus assay conducted using human peripheral blood lymphocytes indicated no significant increase in micronuclei at concentrations up to 200 mg/kg body weight, suggesting that AHEAA sulfate may not be genotoxic at lower doses .

Acute Toxicity

A preliminary range-finding study indicated that the median lethal dose (LD50) for AHEAA sulfate is less than 2000 mg/kg body weight, with severe clinical signs observed in test animals at higher doses .

Subchronic Toxicity

In a 15-week oral study on rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg body weight. Observations included slight anemia and changes in clinical biochemistry parameters at higher doses .

Allergic Reactions and Sensitization

AHEAA sulfate has been implicated in contact allergies related to its use in hair dyes:

- Clinical Studies : Patch tests have shown positive reactions to AHEAA sulfate in patients, indicating its potential as an allergen. Between 2005 and 2014, there were documented cases of allergic reactions attributed to this compound .

Summary of Findings

| Study Type | Findings |

|---|---|

| Mouse Lymphoma Assay | Mutagenic with mutation factors up to 2.32; significant effects observed at higher concentrations. |

| Micronucleus Study | No significant genotoxicity below 200 mg/kg body weight; suggests lower risk at these levels. |

| Acute Toxicity | LD50 < 2000 mg/kg; severe clinical signs noted at high doses. |

| Subchronic Toxicity | NOAEL established at 15 mg/kg; slight anemia and biochemical changes observed at higher doses. |

| Allergic Reactions | Documented cases of contact allergy; positive patch test reactions reported in clinical settings. |

Eigenschaften

CAS-Nummer |

83763-48-8 |

|---|---|

Molekularformel |

C9H16N2O6S |

Molekulargewicht |

280.30 g/mol |

IUPAC-Name |

(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate |

InChI |

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) |

InChI-Schlüssel |

GWHLYFOWAINYAH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

2-amino-4-hydroxyethylaminoanisole 2-amino-4-hydroxyethylaminoanisole sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?

A: 2-Amino-4-hydroxyethylaminoanisole sulfate is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []

Q2: What makes 2-Amino-4-hydroxyethylaminoanisole sulfate a suitable coupling agent in hair dyes?

A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how 2-Amino-4-hydroxyethylaminoanisole sulfate functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.

Q3: Are there any regulatory efforts focusing on 2-Amino-4-hydroxyethylaminoanisole sulfate?

A: Yes, the safety of 2-Amino-4-hydroxyethylaminoanisole sulfate is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.